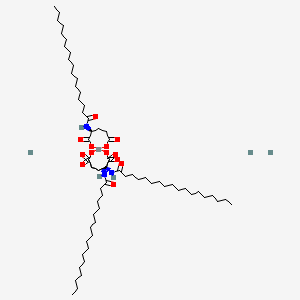

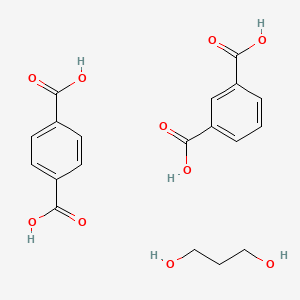

Benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene-1,3-dicarboxylic acid, propane-1,3-diol, and terephthalic acid are organic compounds that play significant roles in various chemical processes and industrial applications Propane-1,3-diol is a diol with two hydroxyl groups attached to a propane chain

Synthetic Routes and Reaction Conditions:

Benzene-1,3-dicarboxylic acid: It is typically synthesized through the oxidation of meta-xylene using a cobalt acetate catalyst in the presence of acetic acid and acetaldehyde under controlled temperature and pressure conditions.

Propane-1,3-diol: This compound can be produced through the hydration of acrolein followed by hydrogenation. Another method involves the hydroformylation of ethylene oxide followed by hydrogenation.

Terephthalic acid: It is industrially produced by the oxidation of para-xylene using air in the presence of a cobalt-manganese-bromide catalyst system.

Industrial Production Methods:

Benzene-1,3-dicarboxylic acid: The industrial production involves the liquid-phase oxidation of meta-xylene with air in the presence of a cobalt-manganese catalyst.

Propane-1,3-diol: It is produced on an industrial scale through the fermentation of glycerol using specific bacterial strains.

Terephthalic acid: The primary industrial method involves the catalytic oxidation of para-xylene in acetic acid, using a cobalt-manganese-bromide catalyst.

Types of Reactions:

Oxidation: Benzene-1,3-dicarboxylic acid and terephthalic acid can undergo further oxidation to form various derivatives.

Reduction: Propane-1,3-diol can be reduced to form different alcohols.

Substitution: Both benzene-1,3-dicarboxylic acid and terephthalic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents like sulfuric acid and nitric acid are used for nitration reactions.

Major Products:

Benzene-1,3-dicarboxylic acid: Can form isophthaloyl chloride when reacted with thionyl chloride.

Propane-1,3-diol: Can form propylene glycol upon reduction.

Terephthalic acid: Can form terephthaloyl chloride when reacted with thionyl chloride.

Chemistry:

- Used in the synthesis of polyesters and polyamides.

- Acts as a precursor for various chemical reactions.

Biology:

- Propane-1,3-diol is used in the formulation of biological buffers.

Medicine:

- Terephthalic acid derivatives are explored for their potential use in drug delivery systems.

Industry:

Mécanisme D'action

The compounds exert their effects through various mechanisms:

Benzene-1,3-dicarboxylic acid: Acts as a building block in polymer synthesis, influencing the properties of the resulting polymer.

Propane-1,3-diol: Functions as a solvent and intermediate in chemical reactions.

Terephthalic acid: Participates in esterification reactions to form polyesters, impacting the mechanical properties of the polymers.

Comparaison Avec Des Composés Similaires

- Phthalic acid (benzene-1,2-dicarboxylic acid)

- Adipic acid (hexanedioic acid)

- Succinic acid (butanedioic acid)

Comparison:

- Benzene-1,3-dicarboxylic acid vs. Phthalic acid: Both are dicarboxylic acids, but phthalic acid has carboxyl groups ortho to each other, leading to different reactivity and applications.

- Propane-1,3-diol vs. Ethylene glycol: Both are diols, but propane-1,3-diol has a longer carbon chain, affecting its physical properties and uses.

- Terephthalic acid vs. Adipic acid: Terephthalic acid is aromatic, while adipic acid is aliphatic, leading to differences in polymer properties .

Propriétés

Numéro CAS |

105726-60-1 |

|---|---|

Formule moléculaire |

C19H20O10 |

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid |

InChI |

InChI=1S/2C8H6O4.C3H8O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-2-1-3-5/h2*1-4H,(H,9,10)(H,11,12);4-5H,1-3H2 |

Clé InChI |

ACGGXLCHUZKCTB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)CO |

Numéros CAS associés |

105726-60-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.